toxicity and environmental impact of Reactive Red 85 dye
toxicity and environmental impact of Reactive Red 85 dye
A Technical Guide to the Toxicity and Environmental Impact of C.I. Acid Red 85
Disclaimer: Information regarding a specific dyestuff identified as "Reactive Red 85" is scarce in publicly available scientific literature. This guide focuses on C.I. Acid Red 85 (CAS 3567-65-5), a chemically similar double azo dye, and supplements this with data from other well-studied reactive azo dyes to provide a comprehensive toxicological and environmental profile. This approach, known as "read-across," is a standard practice in chemical risk assessment.
Introduction: The Challenge of Azo Dyes
The textile industry relies heavily on synthetic dyes to achieve vibrant and lasting colors, with reactive dyes being a dominant class for cellulosic fibers like cotton.[1] These dyes form a covalent bond with the fiber, ensuring high wash fastness.[2] However, the dyeing process is inefficient, with up to 50% of the dye not fixing to the fabric and being released into wastewater.[1] This leads to significant environmental contamination, as these complex aromatic compounds are designed to be stable and are often resistant to degradation.[3][4] Azo dyes, characterized by one or more nitrogen-nitrogen double bonds (–N=N–), are a major group of synthetic colorants that pose particular environmental and health concerns due to their persistence and the potential toxicity of their breakdown products.[3][5]
Chemical Identity of C.I. Acid Red 85
C.I. Acid Red 85 is a double azo dye, indicating the presence of two azo linkages in its molecular structure. Its chemical identity is crucial for understanding its environmental behavior and toxicological profile.
| Property | Value | Source |
| Common Name | C.I. Acid Red 85, Acid Fast Red A | [6][7] |
| C.I. Number | 22245 | [6][7] |
| CAS Registry Number | 3567-65-5 | [6][7] |
| Molecular Formula | C₃₅H₂₄N₄Na₂O₁₀S₃ | [6][7] |
| Molecular Weight | 802.76 g/mol | [6][7] |
| Class | Double Azo Dye | [6][7] |
| Solubility | Soluble in water (red solution) | [6][7] |
| Appearance | Red powder | [6][7] |
Industrial Significance and Usage
Acid Red 85 is primarily used for dyeing natural and synthetic fibers. Its applications include:
The widespread use of such dyes results in their continuous release into industrial effluents, making them a significant environmental concern.[3][9]
Core Toxicological Profile: Beyond the Parent Molecule
The primary toxicological concern with azo dyes is not typically the intact molecule itself, which often exhibits low acute toxicity.[10][11] The danger arises from its metabolic transformation.
The Primary Mechanism: Reductive Cleavage of the Azo Bond
The most significant toxicological pathway for azo dyes is the reductive cleavage of the azo (–N=N–) bond.[10][12] This reaction breaks the dye molecule into its constituent aromatic amines. This cleavage can occur under anaerobic conditions, such as those found in wastewater treatment plants, sediment, and the mammalian gut, facilitated by microbial azoreductase enzymes.[10][13][14]
Many of the resulting aromatic amines are known to be toxic, mutagenic, and carcinogenic.[3][11][12][14] For example, some azo dyes can break down to release carcinogenic amines like benzidine.[12] This transformation from a less toxic parent compound into hazardous metabolites is the central mechanism of azo dye toxicity.[10][12]
Caption: Primary toxicity pathway of azo dyes.
Ecotoxicity of Azo Dyes: A Wider Environmental View
The release of azo dyes into aquatic ecosystems has several detrimental effects:
-
Light Attenuation: The intense color of the dyes, even at low concentrations, blocks sunlight penetration into the water.[1][15] This inhibits the photosynthesis of aquatic plants and algae, disrupting the base of the food chain.[1][15]
-
Oxygen Depletion: The degradation of dyes and other organic matter in effluents increases the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), leading to oxygen depletion that can be fatal to aquatic life.[4][5]
-
Direct Toxicity: While many parent dyes have high effect concentrations (>100 mg/L), some can be acutely toxic to aquatic organisms.[11] Algae are often particularly sensitive.[16] The degradation products (aromatic amines) are generally more toxic than the parent dyes.[17]
Specific Toxicological Data for C.I. Acid Red 85 and Analogues
Specific, peer-reviewed ecotoxicity data for C.I. Acid Red 85 is limited. Therefore, data from other reactive and acid red dyes are used to provide an indicative assessment.
| Test Organism | Dye Analogue | Endpoint | Value (mg/L) | Classification | Source |
| Catla catla (Fish) | Acid Red 97 | 96h LC₅₀ | 85 | Minor Acutely Toxic | [9] |
| Daphnia magna | Reactive Red 120 | 48h EC₅₀ | 81.89 | Minor Acutely Toxic | [18] |
| Fish (general) | Reactive Red HE7B | LC₅₀ | >500 | Not Classified | [14][19] |
| Aquatic Invertebrates | Acid Red 14 | 48h EC₅₀ | 203.2 | Not Classified | [20] |
| Algae | Acid Red 14 | 72h ErC₅₀ | 265.1 | Not Classified | [20] |
Classification based on Globally Harmonized System (GHS): >100 mg/L = Not Classified as acutely toxic; 10-100 mg/L = Minor Acutely Toxic.
Regarding genotoxicity, studies on related reactive dyes like Reactive Red 120 have shown no significant genotoxic effects in comet assays, though some azo dyes can be mutagenic in the Salmonella (Ames) test, particularly after metabolic activation.[18]
Environmental Fate and Impact
Persistence and Recalcitrance in Aquatic Systems
Reactive dyes are engineered for stability against light, temperature, and chemical attack, which translates to high persistence in the environment.[3][16] The complex aromatic structure of dyes like Acid Red 85 makes them resistant to aerobic biodegradation in conventional wastewater treatment plants.[1][4] For example, the half-life of hydrolyzed Reactive Blue 19 is estimated to be 46 years at neutral pH.[4]
Impact on Aquatic Ecosystems
The primary environmental impacts stem from water coloration and toxicity. The discharge of dye-laden effluent leads to aesthetic pollution, reduces light penetration affecting photosynthesis, and can be toxic to aquatic flora and fauna, ultimately disrupting the entire ecosystem.[1][4]
Potential for Bioaccumulation
Due to their high water solubility, conferred by sulfonate groups, reactive and acid dyes generally have low octanol-water partition coefficients (Kow).[11] This suggests a low potential for bioaccumulation in organisms. However, their degradation products, the aromatic amines, may be less polar and have a higher potential to bioaccumulate.
Standardized Methodologies for Ecotoxicological Assessment
To ensure data reliability and comparability, toxicity testing should follow internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Caption: Standardized aquatic toxicity testing workflow.
Protocol: Acute Toxicity Testing in Fish (Adapted from OECD TG 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period.[12]
-
Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Design: A limit test is often performed first at 100 mg/L. If no mortality occurs, the LC₅₀ is considered >100 mg/L.[21] If mortality is observed, a full dose-response test with at least five concentrations is conducted.
-
Procedure:
-
Data Analysis: Calculate the 96-hour LC₅₀ value and its confidence limits using appropriate statistical methods (e.g., Probit analysis).
Protocol: Acute Immobilization Test in Daphnia magna (Adapted from OECD TG 202)
This test determines the concentration that immobilizes 50% of the daphnids (EC₅₀) over 48 hours.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure:
-
Expose groups of daphnids (e.g., 20 individuals, split into four replicates of five) to a range of dye concentrations.
-
Incubate for 48 hours under defined conditions (temperature, light).
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: Calculate the 48-hour EC₅₀ value using statistical methods.
Protocol: Algal Growth Inhibition Test (Adapted from OECD TG 201)
This test assesses the effect of a substance on the growth of freshwater microalgae.
-
Test Organism: A rapidly growing green alga species, such as Raphidocelis subcapitata.
-
Procedure:
-
Introduce an exponential growth phase culture of algae into test solutions with various dye concentrations.
-
Incubate for 72 hours under constant illumination and temperature.
-
Measure algal growth (biomass) at least daily. This can be done by cell counts using a microscope or indirectly via fluorescence or turbidity measurements.
-
-
Data Analysis: Calculate the 72-hour EC₅₀ (concentration causing 50% reduction in growth rate) from the growth curves.
Analytical Methods for Degradation Products
Identifying the aromatic amines formed from reductive cleavage is critical for a full risk assessment.
-
Extraction: Solid-phase extraction (SPE) or dispersive solid-phase extraction (DSPE) can be used to preconcentrate the analytes from water samples.[22]
-
Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying the parent dye and its degradation products.[22][23] Mass spectrometry provides structural information for definitive identification.[23]
Degradation and Remediation Strategies
Due to their persistence, removing reactive dyes from wastewater requires specialized treatment methods.
Bioremediation: Harnessing Microbial Metabolism
While resistant to aerobic treatment, many azo dyes can be decolorized under anaerobic conditions by bacteria that possess azoreductase enzymes.[14] A sequential anaerobic-aerobic process is often effective, where the dye is first decolorized anaerobically (breaking the azo bond) and the resulting aromatic amines are then mineralized under aerobic conditions.[24] Various bacterial strains, such as Bacillus megaterium and Pseudomonas sp., have shown potential for degrading azo dyes.[25][26]
Advanced Oxidation Processes (AOPs)
AOPs use highly reactive species, primarily hydroxyl radicals (•OH), to non-selectively oxidize and degrade complex organic pollutants.[27] Methods like the Fenton process (Fe²⁺ + H₂O₂) and photocatalysis (e.g., TiO₂) can effectively break down the dye molecules into simpler, less toxic compounds, and can lead to complete mineralization (conversion to CO₂, H₂O, and mineral acids).[26]
Caption: Major remediation pathways for azo dyes.
Conclusion and Future Perspectives
C.I. Acid Red 85, like other azo dyes, poses a significant environmental challenge due to its persistence and the potential for its metabolic byproducts to be toxic and carcinogenic. The core toxicological risk is associated with the reductive cleavage of its azo bonds, which generates harmful aromatic amines. While the parent dye may have relatively low acute toxicity to some aquatic species, its impact on light penetration and the higher toxicity of its metabolites necessitate effective wastewater treatment.
Future research should focus on generating specific ecotoxicological and genotoxicity data for C.I. Acid Red 85 to reduce reliance on analogue data. Furthermore, optimizing cost-effective and sustainable remediation technologies, such as combined anaerobic-aerobic bioreactors and solar-driven AOPs, is crucial for mitigating the environmental impact of the textile dyeing industry.
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